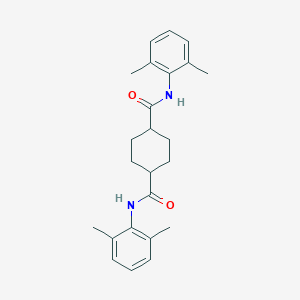
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide, also known as BDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDA is a type of amide compound that is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
科学的研究の応用
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been studied for its potential applications in various fields, including organic electronics, catalysis, and materials science. In organic electronics, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been used as a building block for the synthesis of novel materials with enhanced electronic properties. In catalysis, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been used as a ligand for the synthesis of metal complexes with improved catalytic activity. In materials science, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been used as a template for the synthesis of porous materials with high surface area and tunable pore size.
作用機序
The mechanism of action of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is not well understood, but it is believed to involve the formation of hydrogen bonds with other molecules. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has a unique structure that allows it to form multiple hydrogen bonds with other molecules, which can influence their properties and behavior. The ability of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide to form hydrogen bonds has been exploited in various applications, including the synthesis of novel materials and the design of new catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide have not been extensively studied, but initial studies suggest that it has low toxicity and is relatively stable in biological systems. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been shown to interact with certain enzymes and proteins, which could have implications for drug discovery and development. However, further research is needed to fully understand the biochemical and physiological effects of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide.
実験室実験の利点と制限
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has several advantages for use in lab experiments, including its high purity and stability, and its ability to form hydrogen bonds with other molecules. However, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide also has some limitations, including its relatively high cost and the complexity of its synthesis method. These limitations may restrict its use in certain applications and require careful consideration when designing experiments.
将来の方向性
There are several potential future directions for research on N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide, including the development of new synthetic methods and the exploration of its applications in drug discovery and development. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has shown promise as a building block for the synthesis of novel materials with enhanced properties, and further research could lead to the development of new materials for use in electronics, catalysis, and other fields. Additionally, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide's ability to interact with enzymes and proteins could make it a valuable tool for drug discovery and development, and further studies in this area could lead to the development of new drugs with improved efficacy and safety.
Conclusion
In conclusion, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has several advantages for use in lab experiments, but also has some limitations that require careful consideration. There are several potential future directions for research on N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide, including the development of new synthetic methods and the exploration of its applications in drug discovery and development.
合成法
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenyl isocyanate with cyclohexane-1,4-diamine. The reaction results in the formation of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-diamine, which is then reacted with phosgene to produce N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide. The synthesis of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yields and purity.
特性
製品名 |
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide |
|---|---|
分子式 |
C24H30N2O2 |
分子量 |
378.5 g/mol |
IUPAC名 |
1-N,4-N-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C24H30N2O2/c1-15-7-5-8-16(2)21(15)25-23(27)19-11-13-20(14-12-19)24(28)26-22-17(3)9-6-10-18(22)4/h5-10,19-20H,11-14H2,1-4H3,(H,25,27)(H,26,28) |
InChIキー |
YWCPCLSZHHRRKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=CC=C3C)C |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=CC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)

![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)
![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)


![2-[2-Bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B261385.png)

![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)
![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)

![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)